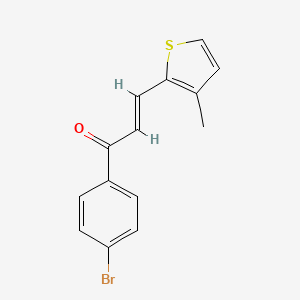

(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Neuroprotective Agent Against Alzheimer’s Disease

This compound has been studied as a neuroprotective agent against Alzheimer’s disease . It acts as a monoamine oxidase and acetylcholinesterase inhibitor , which are key enzymes involved in the pathogenesis of Alzheimer’s disease . The molecule was found to be dual acting in vitro, showing both MAO-B inhibitory activity and acetylcholinesterase inhibition .

Inhibitor of Pro-inflammatory Gene Expression

The compound has been associated with anti-inflammatory properties due to its control of the pro-inflammatory gene expression of COX-2, inducible nitric oxide synthase (iNOS), and several important cytokines . This makes it a potential candidate for the development of anti-inflammatory drugs .

Prevention of Cell Migration and Tumour Necrosis Factor Production

Studies have highlighted the significance of chalcones, the class of molecules to which this compound belongs, as drugs that prevent cell migration and Tumour Necrosis Factor (TNF) production . This suggests potential applications in the treatment of conditions involving abnormal cell migration and inflammation .

Treatment of Inflammatory and Immunological Illnesses

Indole chalcones, a derivative of chalcones, have shown great potential in treating inflammatory and immunological illnesses . As this compound is a type of indole chalcone, it may also have potential in this area .

Potential Alzheimer’s Disease Treatment

Nonsteroidal anti-inflammatory drugs (NSAIDs) are moderately effective in Alzheimer’s disease (AD) conditions, particularly in the symptomatic condition of dementia . This compound, with its anti-inflammatory properties, could potentially be used as a treatment for Alzheimer’s disease .

Biomarker for Membrane Damage

The compound has been used in LDH release assays, as LDH is a biomarker enzyme associated with membrane damage . This suggests that it could be used in research to study membrane damage and related conditions .

Propriétés

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCHCMXSYQKKMY-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)

![2-Cyclopropyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2400048.png)

![3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid](/img/structure/B2400049.png)

![3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2400050.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)